molecular formula C15H14FNO B4693759 N-[1-(4-fluorophenyl)ethyl]benzamide

N-[1-(4-fluorophenyl)ethyl]benzamide

Cat. No.: B4693759
M. Wt: 243.28 g/mol
InChI Key: PAOSBOJQKXBGHK-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorophenyl)ethyl]benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a 4-fluorophenethyl group. This compound belongs to a class of aromatic amides where the fluorine atom at the para position of the phenyl ring enhances metabolic stability and lipophilicity, influencing its pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c1-11(12-7-9-14(16)10-8-12)17-15(18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOSBOJQKXBGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-[1-(4-fluorophenyl)ethyl]benzamide and related benzamide derivatives:

Compound Name Structural Features Key Differences Biological/Physicochemical Properties References
N-(4-Fluorophenyl)benzamide Benzamide linked to 4-fluorophenyl (no ethyl spacer) Lacks ethyl spacer; rigid structure Reduced conformational flexibility; lower bioavailability compared to ethyl-linked analogs
4-Fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide Ethyl spacer with piperazine and fluorophenyl groups Incorporates piperazine ring (electron-rich nitrogen) Enhanced binding to serotonin/dopamine receptors; potential CNS activity
N-(4-Butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide Pyridone core with fluorophenylmethoxy group Heterocyclic pyridone replaces benzamide; bulky substituents Improved solubility; antitumor activity via kinase inhibition
N-(3-Chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide Tetrazole ring at para position Tetrazole (acidic proton) instead of ethyl-fluorophenyl Enhanced hydrogen-bonding capacity; potential antimicrobial activity
N-{3-[(4-Fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}benzamide Sulfonyl-pyrrole core with fluorophenyl Sulfonyl group increases electronegativity Higher binding affinity to sulfotransferases; anti-inflammatory applications

Key Observations:

Electron-withdrawing groups (e.g., fluorine, sulfonyl) enhance metabolic stability and polarity, whereas bulky groups (e.g., pyridone, tetrazole) modulate solubility and target specificity .

Biological Activity Trends: Piperazine-containing analogs exhibit CNS-targeted activity due to nitrogen’s lone-pair interactions with neurotransmitter receptors .

Physicochemical Properties :

  • Fluorine at the para position consistently improves lipophilicity (logP ~2.5–3.5) and resistance to oxidative metabolism .
  • Sulfonyl and tetrazole groups increase water solubility , addressing bioavailability challenges in hydrophobic benzamides .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[1-(4-fluorophenyl)ethyl]benzamide, and how can reaction efficiency be optimized?

  • Methodology :

  • Stepwise coupling : React 4-fluorophenyl ethylamine with benzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Monitor progress via thin-layer chromatography (TLC) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization (typically 65-85%) depends on stoichiometric control of benzoyl chloride and reaction time .
  • Quality control : Confirm structure via 1^1H-NMR (e.g., aromatic protons at δ 7.3–8.1 ppm, fluorophenyl signals at δ 6.8–7.2 ppm) and mass spectrometry (expected [M+H]+^+ at m/z 273.1) .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical workflow :

  • HPLC : Use a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to assess purity (>95% recommended for biological assays) .
  • Spectroscopic validation : Compare IR spectra (amide C=O stretch at ~1650 cm1^{-1}) and 19^{19}F-NMR (single peak near -115 ppm for the fluorophenyl group) to reference data .
  • Melting point : Confirm consistency with literature values (e.g., 142–145°C) to rule out polymorphic impurities .

Q. What solvent systems are compatible with this compound for in vitro studies?

  • Solubility profile :

  • Polar aprotic solvents : DMSO (≥50 mg/mL) or DMF for stock solutions.
  • Aqueous stability : Prepare working solutions in PBS (pH 7.4) with ≤1% DMSO. Avoid prolonged storage in aqueous buffers due to hydrolysis risks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

  • SAR strategies :

  • Substituent variation : Synthesize analogs with electron-withdrawing groups (e.g., -CF3_3, -NO2_2) on the benzamide ring to enhance π-π stacking with hydrophobic enzyme pockets .
  • Fluorine positional isomers : Compare 4-fluorophenyl vs. 2- or 3-fluorophenyl derivatives using molecular docking (e.g., AutoDock Vina) to predict binding modes .
  • Biological validation : Test analogs against target enzymes (e.g., LSD1 or kinases) via fluorescence polarization or SPR assays. Prioritize compounds with IC50_{50} < 1 μM .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Troubleshooting framework :

  • Assay conditions : Verify buffer composition (e.g., Mg2+^{2+}/ATP levels in kinase assays) and incubation times. Contradictions often arise from differences in enzyme sources or cofactor availability .
  • Off-target profiling : Use selectivity panels (e.g., Eurofins Pharma Discovery) to rule out cross-reactivity with unrelated targets .
  • Data normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize activity to cell viability (MTT assay) .

Q. What strategies mitigate amide bond hydrolysis during long-term stability studies?

  • Stabilization approaches :

  • Lyophilization : Store the compound as a lyophilized powder at -20°C under argon to prevent moisture-induced degradation .
  • Excipient screening : Add cyclodextrins (e.g., HP-β-CD) or trehalose to aqueous formulations to stabilize the amide group .
  • Accelerated stability testing : Use HPLC to monitor degradation products under stress conditions (40°C/75% RH for 4 weeks) .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

  • In silico modeling :

  • ADME prediction : Use SwissADME to calculate logP (target ~3.5 for blood-brain barrier penetration) and PSA (<90 Å2^2 for oral bioavailability) .
  • Metabolic sites : Identify labile positions (e.g., benzylic C-H) via MetaSite to design deuterated or fluorinated analogs that resist CYP450 oxidation .
  • Toxicity screening : Run ProTox-II to flag potential hepatotoxicity or mutagenicity risks early in development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-fluorophenyl)ethyl]benzamide
Reactant of Route 2
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N-[1-(4-fluorophenyl)ethyl]benzamide

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